molecular formula C22H20N4O3S B2659115 N-[2-(1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl]-2,3-dimethoxybenzamide CAS No. 1170978-05-8

N-[2-(1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl]-2,3-dimethoxybenzamide

Cat. No.: B2659115
CAS No.: 1170978-05-8
M. Wt: 420.49
InChI Key: SZUJDVKCQSTFEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Benzothiazole and Pyrazole Chemistry

Benzothiazole derivatives have been pivotal in medicinal chemistry since their discovery in the late 19th century. The parent compound, 1,3-benzothiazole, was first synthesized via condensation reactions involving 2-mercaptoaniline and acyl chlorides, as described in early 20th-century literature. Its fused bicyclic structure—a benzene ring coupled with a thiazole ring—confers electron-withdrawing properties and planar geometry, enabling diverse functionalization at the methyne position. By the mid-20th century, benzothiazoles gained prominence as vulcanization accelerators in rubber production and as fluorescent dyes (e.g., thioflavin). The discovery of natural benzothiazoles in firefly luciferin further underscored their biological relevance.

Pyrazole , a five-membered aromatic ring with two adjacent nitrogen atoms, was first synthesized in 1889 by Buchner via decarboxylation of pyrazole-3,4,5-tricarboxylic acid. Its amphoteric nature—acting as both a weak acid (pKa ~14–16) and base (pKa ~2.5)—allows for versatile substitution patterns. Early work by Knorr in 1883 on 5-pyrazolones laid the groundwork for pyrazole’s medicinal applications. Over time, pyrazole derivatives emerged as key scaffolds in drugs targeting inflammation, cancer, and infectious diseases.

Table 1: Key Milestones in Benzothiazole and Pyrazole Chemistry

Year Discovery/Advancement Significance
1883 Synthesis of 5-pyrazolone by Knorr Enabled exploration of pyrazole derivatives
1889 Isolation of pyrazole by Buchner Established foundational synthesis methods
1900s Benzothiazole synthesis via 2-mercaptoaniline Facilitated industrial and pharmaceutical applications
2000s FDA approval of pyrazole-based drugs (e.g., ibrutinib) Validated pyrazole’s therapeutic potential

Pharmacophore Hybridization as a Medicinal Chemistry Strategy

Pharmacophore hybridization involves merging distinct bioactive scaffolds to create molecules with enhanced target affinity or multi-mechanistic action. This strategy addresses limitations of single-pharmacophore agents, such as off-target effects or resistance.

Case Studies in Hybrid Design :

  • Benzothiazole-Indole Hybrids : Compounds like 46 and 48 (Fig. 1) combine benzothiazole’s planar rigidity with indole’s hydrogen-bonding capacity, yielding dual inhibitors of tau and α-synuclein fibrils implicated in Alzheimer’s and Parkinson’s diseases. These hybrids reduced ThT fluorescence by >85% in aggregation assays.
  • Pyrazoline-Hydantoin Hybrids : Hybrid H13 (Fig. 2) merges pyrazoline’s kinase-inhibitory properties with hydantoin’s DNA-binding ability, showing 10-fold greater potency in colon cancer cells than parent scaffolds.

Mechanistic Advantages :

  • Synergistic Binding : Hybrids exploit complementary interactions (e.g., π-π stacking from benzothiazole and hydrogen bonding from pyrazole).
  • Reduced Toxicity : Structural optimization minimizes off-target binding, as seen in hybrid anti-TB agents with lower #metab scores compared to conventional drugs.

Table 2: Hybrid Pharmacophores and Their Applications

Hybrid Scaffolds Target Efficacy Source
Benzothiazole-Indole Tau/α-synuclein 4–14.8% residual fibrils
Pyrazoline-Hydantoin Colorectal cancer IC~50~ = 0.8 µM
NADPH-PDC Hybrid Mtb-DapB 44% tumor growth inhibition

Rationale for Integration of Benzamide Moieties with Heterocyclic Systems

Benzamide moieties—aromatic rings bearing an amide group—enhance pharmacokinetic and pharmacodynamic properties when fused with heterocycles.

Key Contributions of Benzamide :

  • Hydrogen-Bonding Capacity : The amide group (-CONH-) forms stable interactions with Asp/Glu residues in enzymatic active sites.
  • Lipophilicity Modulation : Methoxy substitutions (e.g., 2,3-dimethoxy in the target compound) fine-tune solubility and membrane permeability.

Case Example :
In N-[2-(1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl]-2,3-dimethoxybenzamide:

  • The benzothiazole core provides rigidity and π-stacking with hydrophobic pockets.
  • The pyrazole ring enables hydrogen bonding via its pyrrole-like NH group.
  • The 2,3-dimethoxybenzamide tail enhances solubility while anchoring to polar residues.

Structural Insights :

  • Cyclopenta[c]pyrazole : The fused cyclopentane ring introduces steric constraints, potentially reducing metabolic degradation.
  • Ortho-Methoxy Groups : These substituents prevent oxidative demethylation, prolonging half-life.

Table 3: Role of Benzamide in Hybrid Pharmacophores

Hybrid Compound Benzamide Contribution Biological Outcome
Target compound Solubility enhancement Improved bioavailability
H13 DNA intercalation G0/G1 cell cycle arrest
D-NDPHyb Target affinity 36–44% TGI in vivo

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-28-17-11-6-8-14(19(17)29-2)21(27)24-20-13-7-5-10-15(13)25-26(20)22-23-16-9-3-4-12-18(16)30-22/h3-4,6,8-9,11-12H,5,7,10H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUJDVKCQSTFEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=C3CCCC3=NN2C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl]-2,3-dimethoxybenzamide typically involves multiple steps. One common method includes the use of hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out in dimethylformamide (DMF) as a solvent, yielding high amounts of the desired product under relatively mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl]-2,3-dimethoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl]-2,3-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in medicinal chemistry.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Functional Groups Synthesis Highlights Characterization Techniques
Target Compound C₂₂H₂₂N₄O₃S* Benzothiazole, cyclopenta[c]pyrazole, dimethoxybenzamide Likely amide coupling NMR, X-ray (inferred)
N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide C₁₆H₁₂N₄OS₂ Benzothiazole, pyrazole, thiophene Not specified Chemical formula, InChI
N-Ethyl-2-(5-methyl-2H-pyrazol-3-yl)benzamide C₁₂H₁₃N₃O Pyrazole, benzamide Reaction of 1b (200 mg, 1.14 mmol) ¹H NMR, elemental analysis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₁H₁₅NO₂ N,O-bidentate directing group, methylbenzamide 3-methylbenzoyl chloride + 2-amino-2-methyl-1-propanol X-ray, NMR, IR

*Calculated based on IUPAC name; exact saturation of cyclopenta ring may vary.

Key Differences and Implications

(1) Benzothiazole vs. Thiophene/Simple Benzamide Moieties

  • The target compound’s benzothiazole group enhances π-π stacking and metal coordination compared to the thiophene in ’s compound or the simple benzamide in . This could improve binding affinity in biological targets .

(2) Directing Groups and Reactivity

  • The N,O-bidentate directing group in ’s compound facilitates metal-catalyzed C–H functionalization. While the target’s dimethoxybenzamide lacks this feature, its methoxy groups may still influence regioselectivity in reactions .

Spectroscopic and Crystallographic Trends

  • ¹H NMR : Pyrazole protons in resonate at δ 2.81 (methyl) and 6.19 (NH), while methoxy groups in the target compound would appear near δ 3.8–4.0 .
  • X-ray Analysis : ’s compound was resolved using SHELX, a method applicable to the target’s complex fused-ring system for confirming bond lengths/angles .

Biological Activity

N-[2-(1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl]-2,3-dimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological activity of this compound, focusing on its effects on various biological systems.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C18H18N4O3S\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}_3\text{S}

Key Properties

PropertyValue
Molecular Weight374.43 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from 1,3-benzothiazole derivatives and cyclopentapyrazole intermediates. Characterization techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. In particular, this compound was evaluated for its effects on various cancer cell lines.

Case Study:

In vitro assays demonstrated that this compound exhibits significant cytotoxicity against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines. The MTT assay results indicated a dose-dependent inhibition of cell proliferation at concentrations ranging from 1 to 10 µM .

Mechanism of Action:

The mechanism underlying its anticancer activity appears to involve the induction of apoptosis and cell cycle arrest. Flow cytometry analysis revealed an increase in sub-G1 phase cells indicative of apoptosis. Furthermore, Western blot analyses showed the downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies have reported that it significantly reduces the levels of inflammatory cytokines such as IL-6 and TNF-α in activated macrophages .

Comparative Analysis with Other Benzothiazole Derivatives

The biological activity of this compound can be compared with other known benzothiazole derivatives.

Compound NameAnticancer ActivityAnti-inflammatory Activity
N-(4-nitrobenzyl) benzo[d]thiazoleModerateSignificant
B7 (6-chloro-N-(4-nitrobenzyl) benzo[d]thiazole)HighModerate
N-[2-(1,3-benzothiazol-2-yl)-...HighSignificant

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/CatalystsSolventTemperatureYield (%)
Core FormationPd(OAc)₂, K₂CO₃DMF100°C60
Benzothiazole CouplingCuI, NEt₃THF80°C68
AmidationHATU, DIPEADCMRT72

Which spectroscopic techniques are most effective for characterizing structural integrity, and what critical data points should be prioritized?

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Look for aromatic protons (δ 6.8–8.2 ppm) from benzothiazole and dimethoxybenzamide groups. Methoxy signals appear as singlets at δ 3.8–4.0 ppm .
    • ¹³C NMR : Confirm carbonyl (C=O, δ 165–170 ppm) and quaternary carbons in the cyclopenta[c]pyrazole core .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
  • IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and benzothiazole C-S (~680 cm⁻¹) .

Advanced Note : Discrepancies between computational (DFT) and experimental NMR data can arise from solvent effects or conformational flexibility. Use X-ray crystallography (if available) or dynamic NMR to resolve ambiguities .

How can researchers resolve low reproducibility in biological activity assays observed across different laboratories?

Advanced Research Question
Contradictions may stem from:

  • Assay Conditions : Variations in buffer pH, ionic strength, or cell lines. Standardize protocols using reference compounds (e.g., kinase inhibitors for enzyme studies) .
  • Compound Purity : Impurities >95% by HPLC are critical; residual solvents (e.g., DMSO) can interfere with cellular assays .
  • Solubility : Use DMSO stocks ≤0.1% v/v and confirm solubility in assay buffers via dynamic light scattering (DLS) .

Q. Table 2: Common Bioassay Pitfalls and Solutions

IssueSolution
Low potencyRe-evaluate target selectivity via competitive binding assays
High cytotoxicityAdjust substituents (e.g., replace methoxy with hydroxyl groups) to reduce off-target effects

What strategies elucidate the compound’s mechanism of action when initial data suggest non-specific binding?

Advanced Research Question

  • Target Deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
  • Mutagenesis Studies : Introduce point mutations in suspected target enzymes (e.g., kinases) to assess binding dependency .
  • Molecular Dynamics (MD) Simulations : Model interactions between the compound and binding pockets to identify key residues (e.g., hydrogen bonds with benzothiazole NH groups) .

How can the compound’s pharmacokinetic profile be improved without altering its core pharmacophore?

Advanced Research Question

  • Prodrug Design : Introduce ester or phosphate groups on the dimethoxybenzamide to enhance solubility, which are cleaved in vivo .
  • Salt Formation : Hydrochloride salts (as in ) improve aqueous solubility without structural modification .
  • Formulation : Use liposomal encapsulation or cyclodextrin complexes to increase bioavailability .

What are the primary biological targets inferred from structural analogs, and how do they inform experimental design?

Basic Research Question
Analog studies (e.g., ) suggest:

  • Kinase Inhibition : Benzothiazole-pyrazole hybrids target ATP-binding pockets in kinases (e.g., EGFR, VEGFR) .
  • Antimicrobial Activity : Thiazole and pyrazole moieties disrupt bacterial cell wall synthesis .
    Experimental Design : Prioritize kinase inhibition assays (IC₅₀ determination) and MIC tests against Gram-positive/-negative strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.